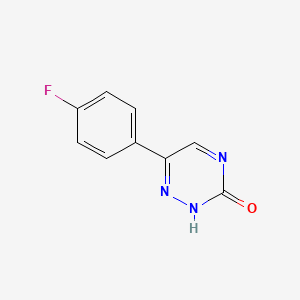
6-(4-Fluorophenyl)-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a fluorophenyl group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of p-fluoroaniline with cyanogen chloride, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Applications De Recherche Scientifique
6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(4-Fluorophenyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The triazine ring structure contributes to the compound’s stability and reactivity, facilitating its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorobenzene: A simpler fluorinated aromatic compound.
Triazine Derivatives: Compounds with similar triazine ring structures but different substituents.
Uniqueness
6-(p-Fluorophenyl)-1,2,4-triazin-3(2H)-one is unique due to the presence of both the fluorophenyl group and the triazine ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H6FN3O |
|---|---|
Poids moléculaire |
191.16 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)8-5-11-9(14)13-12-8/h1-5H,(H,11,13,14) |
Clé InChI |
KSDUGXFEJOPISE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=O)N=C2)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
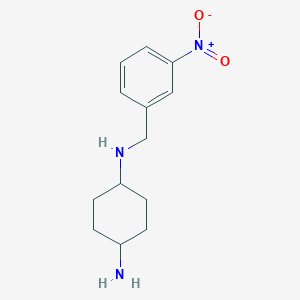
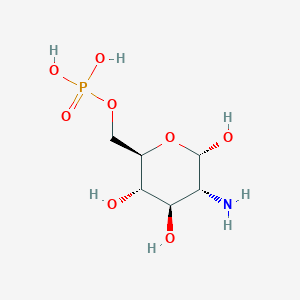


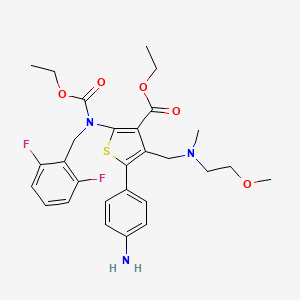
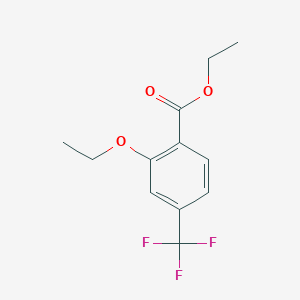
![N-[3-Fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide](/img/structure/B8541474.png)
![3-Chloro-6,7-dimethoxy-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B8541480.png)

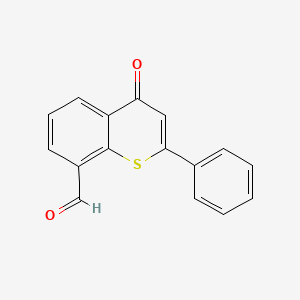
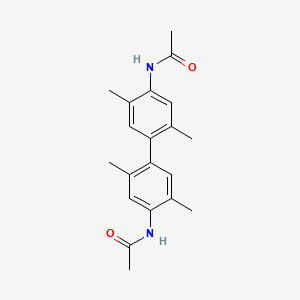
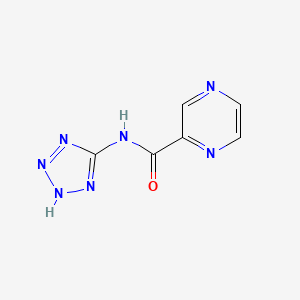
![5-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8541530.png)

